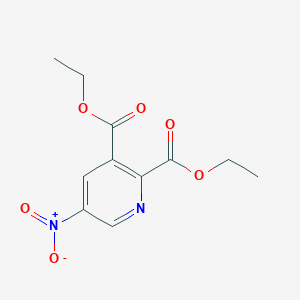
5-硝基吡啶-2,3-二羧酸二乙酯
描述
Synthesis Analysis
The synthesis of dihydropyridine derivatives, which could potentially include Diethyl 5-nitropyridine-2,3-dicarboxylate, has been described in a study . The study describes the synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates following a multistep synthetic route .Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl 5-nitropyridine-2,3-dicarboxylate are not well-documented. A study on a related compound, [(5,6-dimethyl dicarboxylate-3-pyridine) methyl]-trimethylammonium bromide (DPTAB), provides some insights into the thermodynamics and reaction kinetics of its synthesis .科学研究应用
氧化胺化
与 5-硝基吡啶-2,3-二羧酸二乙酯密切相关的 5-硝基吡啶衍生物的一种应用是在氧化胺化反应中。Bakke 和 Svensen (2001) 探索了 3-硝基吡啶与各种胺(包括二乙胺)的反应,生成 2-二乙氨基-5-硝基吡啶等化合物。这些反应表明硝基吡啶衍生物在合成各种含氮化合物中的潜力 (Bakke 和 Svensen,2001)。
抗癌剂
在药物化学领域,5-硝基吡啶衍生物已显示出作为抗癌剂的潜力。Temple 等人 (1992) 发现某些 5-硝基吡啶衍生物在小鼠中表现出抗肿瘤活性,表明它们在开发新的癌症治疗方法中的用途 (Temple、Rener、Waud 和 Noker,1992)。
多组分合成
在合成化学中,Turgunalieva 等人 (2023) 采用涉及 5-硝基吡啶衍生物的多组分反应来合成 4-甲基取代的 5-硝基吡啶的不对称衍生物。这展示了 5-硝基吡啶衍生物在复杂合成途径中的多功能性 (Turgunalieva 等人,2023)。
恶嗪和噻嗪的合成
此外,Temple 等人 (1983) 从 5-硝基吡啶衍生物开始合成了吡啶并[4,3-b][1,4]恶嗪和吡啶并[4,3-b][1,4]噻嗪。对这些化合物对癌细胞增殖的影响进行了评估,表明硝基吡啶衍生物在合成具有生物活性的分子中的作用 (Temple、Wheeler、Comber、Elliott 和 Montgomery,1983)。
取代反应
Bakke 和 Sletvold (2003) 研究了 5-硝基吡啶-2-磺酸的取代反应,生成各种 2-取代的 5-硝基吡啶。这项研究强调了硝基吡啶衍生物在有机合成中的反应性和功能化潜力 (Bakke 和 Sletvold,2003)。
安全和危害
属性
IUPAC Name |
diethyl 5-nitropyridine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-3-18-10(14)8-5-7(13(16)17)6-12-9(8)11(15)19-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSFGBFTXWFEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)
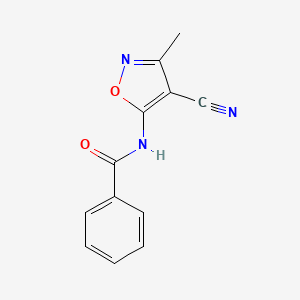
![3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2912137.png)

![5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912139.png)
![5-{[(3-Bromophenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B2912140.png)
![2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2912141.png)
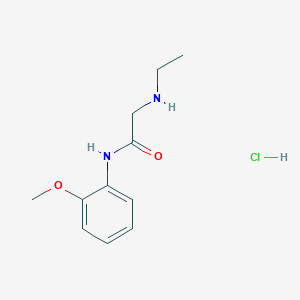

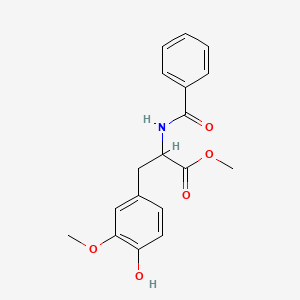
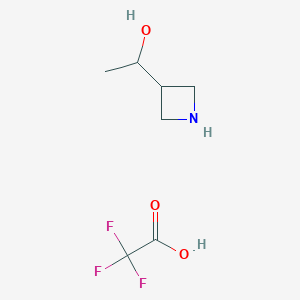
![[2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2912147.png)

![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2912149.png)